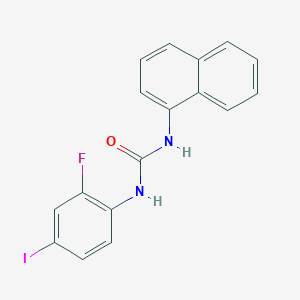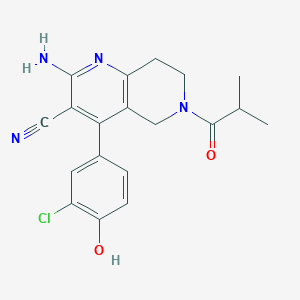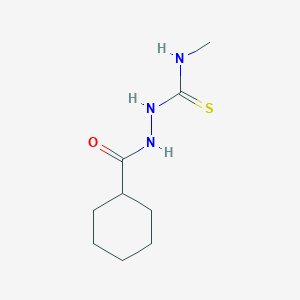
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoro and iodo substituent on a phenyl ring, which is further connected to a naphthalenylurea moiety. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-4-iodoaniline and naphthalene-1-carboxylic acid.
Formation of Intermediate: The 2-fluoro-4-iodoaniline is first reacted with phosgene to form the corresponding isocyanate intermediate.
Coupling Reaction: The isocyanate intermediate is then reacted with naphthalene-1-amine under controlled conditions to yield the final product, this compound.
Industrial production methods for this compound would involve scaling up the laboratory synthesis while ensuring the reactions are safe, economical, and efficient. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, such as palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and anti-inflammatory research.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea exerts its effects is primarily through its interaction with specific molecular targets. The fluoro and iodo substituents enhance its binding affinity to certain enzymes or receptors, modulating their activity. The naphthalenylurea moiety can interact with hydrophobic pockets in proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(2-Fluoro-4-iodophenyl)-3-naphthalen-1-ylurea can be compared with other similar compounds such as:
2-Fluoro-4-iodophenyl isocyanate: This compound shares the fluoro and iodo substituents but differs in its functional group, leading to different reactivity and applications.
Trametinib: Although structurally different, trametinib also contains a fluoro-iodo-phenyl moiety and is used in cancer treatment, highlighting the importance of these substituents in medicinal chemistry.
The uniqueness of this compound lies in its combination of substituents and the naphthalenylurea structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FIN2O/c18-14-10-12(19)8-9-16(14)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSUWFNVQZCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-HYDROXY-N-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOHYDRAZIDE](/img/structure/B6070953.png)
![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![1-[5-(2-naphthyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6070980.png)
![[3-[(3-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B6070983.png)


![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6071013.png)
![3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one](/img/structure/B6071021.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B6071038.png)
![3-[1-[(E)-3-(4-chlorophenyl)prop-2-enoyl]piperidin-3-yl]-N-methyl-N-(1-methylpiperidin-4-yl)propanamide](/img/structure/B6071044.png)
![N-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B6071050.png)

